11-(Methylamino)undecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-(Methylamino)undecanoic acid is an organic compound with the molecular formula C12H25NO2 This compound is classified as an amine and a fatty acid It is a derivative of undecanoic acid, where a methylamino group is attached to the eleventh carbon atom of the undecanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(Methylamino)undecanoic acid can be achieved through several steps. One common method involves the following steps:
Transesterification: Castor oil is transesterified with methanol in the presence of sodium methoxide to produce methyl ricinoleate.
Pyrolysis: Methyl ricinoleate is then subjected to pyrolysis to yield heptanal and methyl undecenoate.
Hydrolysis: Methyl undecenoate is hydrolyzed to produce 10-undecenoic acid.
Hydrobromination: 10-undecenoic acid is reacted with hydrogen bromide to form 11-bromoundecanoic acid.
Amination: 11-bromoundecanoic acid is then reacted with methylamine to produce this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized conditions to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
11-(Methylamino)undecanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
11-(Methylamino)undecanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Studied for its potential role in biological systems and interactions with biomolecules.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 11-(Methylamino)undecanoic acid involves its interaction with cellular components. The compound can disrupt cell membranes, leading to cell lysis and death. It may also interfere with metabolic pathways by inhibiting key enzymes and altering gene expression . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
11-Aminoundecanoic acid: A precursor to Nylon-11, used in the production of polyamides.
12-Aminododecanoic acid: A monomer for Nylon-12, used in similar applications as Nylon-11.
Uniqueness
11-(Methylamino)undecanoic acid is unique due to the presence of the methylamino group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C12H25NO2 |
---|---|
Molecular Weight |
215.33 g/mol |
IUPAC Name |
11-(methylamino)undecanoic acid |
InChI |
InChI=1S/C12H25NO2/c1-13-11-9-7-5-3-2-4-6-8-10-12(14)15/h13H,2-11H2,1H3,(H,14,15) |
InChI Key |
PPUISJYZMGRCNH-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.